Cas no 1073-82-1 (2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-)
1073-82-1 structure
Product Name:2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-
Numero CAS:1073-82-1
MF:C4H5N3OS
MW:143.166998624802
CID:170916
PubChem ID:1550879
Update Time:2025-04-19
2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-
- 2(1H)-Pyrimidinone, 6-amino-3,4-dihydro-4-thioxo- (9CI)
- 6-amino-4-sulfanylidene-1H-pyrimidin-2-one
- 4-Amino-2-hydroxy-6-mercapto-pyrimidin
- 6-amino-4-thioxo-3,4-dihydro-1H-pyrimidin-2-one
- 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- AB-323
- AC1LT44Z
- CTK7D5609
- NSC45722
- SureCN2491099
- Uracil, 6-amino-4-thio-
- 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE
- AKOS006338485
- 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- 2(1H)-Pyrimidinone, 6-amino-3,4-dihydro-4-thioxo-
- 2,3H)-Pyrimidinedione, 6-amino-4-thio-
- 1073-82-1
- 6-Amino-3,4-dihydro-4-thioxo-2(1H)-pyrimidinone
- NSC-45722
- DTXSID70364343
- AKOS025117060
- 6-thiocytosine
- SCHEMBL1765938
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-4-thio-
- SCHEMBL10402369
- 4-amino-6-mercapto-2-pyrimidinol
- 4-Amino-6-mercaptopyrimidin-2-ol
- 3WN7EV3PRL
-
- Inchi: 1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9)
- Chiave InChI: DICDUABQXBWBLE-UHFFFAOYSA-N
- Sorrisi: S=C1C=C(N)NC(N1)=O
Proprietà calcolate
- Massa esatta: 143.01545
- Massa monoisotopica: 143.015
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 9
- Conta legami ruotabili: 0
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 17
- XLogP3: niente
- Superficie polare topologica: 99.2Ų
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 521.6°Cat760mmHg
- Punto di infiammabilità: 269.2°C
- Indice di rifrazione: 1.727
- PSA: 67.15
- LogP: 0.59590
2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo- Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
1073-82-1 (2(1H)-Pyrimidinone,6-amino-3,4-dihydro-4-thioxo-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso